molecular formula C10H15N3O2 B590885 (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol CAS No. 197712-01-9

(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

Cat. No.: B590885
CAS No.: 197712-01-9
M. Wt: 209.249
InChI Key: OGRXKBUCZFFSTL-JTQLQIEISA-N
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Description

(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a chemical compound known for its presence in tobacco products and its role as a potent carcinogen. It is a member of the nitrosamine family, which are compounds known for their carcinogenic properties. This compound is particularly significant due to its association with tobacco-related cancers, especially lung cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol typically involves the nitrosation of secondary amines. One efficient method reported involves the use of tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

Industrial Production Methods

Industrial production of this compound is often carried out through controlled chemical reactions involving nitrosation processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more reactive and potentially more harmful intermediates.

    Reduction: This reaction can convert the compound into less harmful substances.

    Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce reactive intermediates, while reduction may yield less harmful derivatives.

Scientific Research Applications

(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is extensively studied in scientific research due to its carcinogenic properties. Its applications include:

    Chemistry: Used as a model compound to study nitrosamine chemistry and reactivity.

    Biology: Investigated for its effects on cellular processes and its role in carcinogenesis.

    Medicine: Studied for its impact on human health, particularly in relation to tobacco-related cancers.

    Industry: Used in the development of tobacco products and in research on reducing harmful substances in tobacco.

Mechanism of Action

The mechanism by which (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol exerts its effects involves its metabolic activation to form reactive intermediates that can bind to DNA, causing mutations and initiating carcinogenesis. The molecular targets include DNA and various cellular enzymes involved in detoxification processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another potent tobacco-specific nitrosamine with similar carcinogenic properties.

    N-Nitrosodimethylamine (NDMA): A nitrosamine known for its presence in various environmental sources and its carcinogenicity.

Uniqueness

(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is unique due to its specific structure and its potent carcinogenic effects, particularly in relation to tobacco use. Its presence in tobacco products and its role in tobacco-related cancers make it a compound of significant concern in public health.

Properties

CAS No.

197712-01-9

Molecular Formula

C10H15N3O2

Molecular Weight

209.249

IUPAC Name

N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1

InChI Key

OGRXKBUCZFFSTL-JTQLQIEISA-N

SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Synonyms

(αS)-α-[3-(Methylnitrosoamino)propyl3-pyridinemethanol;  (S)-α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol;  (S)-NNAL

Origin of Product

United States

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